molecular formula C15H16FN B1385368 N-(4-Fluorobenzyl)-2,6-dimethylaniline CAS No. 1040686-31-4

N-(4-Fluorobenzyl)-2,6-dimethylaniline

Cat. No. B1385368
CAS RN: 1040686-31-4
M. Wt: 229.29 g/mol
InChI Key: GQDOWXYOOPOYLR-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2,6-dimethylaniline (FBDA) is an important organic compound used in a wide range of scientific research applications. It is an aromatic amine that is used as a precursor for the synthesis of a variety of pharmaceuticals, such as analgesics and anti-inflammatory drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, polymers, and catalysts. FBDA has also been found to have a number of biochemical and physiological effects, making it an important compound for laboratory experiments.

Scientific Research Applications

Nonlinear Optical Properties

  • Third-order Nonlinear Optical Properties : (E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline and its derivatives have been studied for their third-order nonlinear optical (NLO) properties. These compounds exhibit second hyperpolarizabilities, indicating potential applications in microscopic third-order NLO behavior (Karakas & Unver, 2010).

Chemical Reactions and Properties

  • Intramolecular Charge Transfer : Research on 4-fluoro-N,N-dimethylaniline (DMA4F) contradicts previous findings about intramolecular charge transfer, providing insights into the fluorescence behavior of this compound in different solvents (Zachariasse, Demeter, & Druzhinin, 2017).
  • Chemical Oxidation in the Fenton Process : Studies on the degradation of 2,6-dimethylaniline through the Fenton process have led to the identification of intermediates and proposed oxidation pathways, highlighting its potential in environmental remediation (Masomboon, Ratanatamskul, & Lu, 2009).

Environmental and Health Aspects

  • Environmental Pollutant Analysis : The compound has been used to understand the formation of hemoglobin adducts in humans and its metabolic activation, similar to other arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

Analytical Techniques

  • Amino Acid Derivatization for Mass Spectrometry : N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, a derivative, has been used for the derivatization, separation, and identification of amino acids, improving ion current signals in mass spectrometry analyses (Liu, Minkler, Lin, & Sayre, 2004).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-4-3-5-12(2)15(11)17-10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDOWXYOOPOYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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